exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate

Biocatalysis Epibatidine synthesis Microbial oxygenation

exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate (CAS 1221818-02-5) is a conformationally constrained, racemic 7-azabicyclo[2.2.1]heptane scaffold bearing two orthogonal amine protecting groups: a tert‑butyloxycarbonyl (Boc) group on the bridgehead nitrogen and a benzyloxycarbonyl (Cbz) group on the exo‑2‑amino substituent. This dual‑protection architecture enables sequential, chemoselective deprotection that is inaccessible with mono‑protected analogs.

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
CAS No. 1221818-02-5
Cat. No. B3092010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate
CAS1221818-02-5
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)
InChIKeyGTHIMSKFPVNTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate (CAS 1221818-02-5) – Orthogonally Protected Azabicycloheptane Building Block for Staged Deprotection


exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate (CAS 1221818-02-5) is a conformationally constrained, racemic 7-azabicyclo[2.2.1]heptane scaffold bearing two orthogonal amine protecting groups: a tert‑butyloxycarbonyl (Boc) group on the bridgehead nitrogen and a benzyloxycarbonyl (Cbz) group on the exo‑2‑amino substituent [1]. This dual‑protection architecture enables sequential, chemoselective deprotection that is inaccessible with mono‑protected analogs [2]. The exo configuration at C‑2 is critical for the bioactivity of downstream epibatidine‑class nicotinic ligands [1].

Why exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate Cannot Be Interchanged with Mono‑Protected or endo‑Configured Analogs


Simple substitution of this compound with a mono‑protected analog (e.g., Boc‑only or Cbz‑only 7‑azabicyclo[2.2.1]heptane) forfeits the staged deprotection capability that the orthogonally bis‑protected scaffold provides [1]. Substitution with the endo isomer compromises biological relevance, as the exo configuration is essential for high‑affinity nicotinic receptor engagement in epibatidine‑derived chemotypes [2]. Additionally, the racemic nature of this compound allows simultaneous access to both enantiomers for initial activity screening, whereas enantiopure forms require separate procurement and can carry a substantial cost premium .

Quantitative Differentiation Evidence for exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate vs. Closest Analogs


Cbz‑Protected Scaffold Shows 2.8‑Fold Higher Yield in Bacterial Biocatalytic Hydroxylation vs. Boc‑Protected Analog

In a head‑to‑head microbiological oxygenation study using Beauveria bassiana, N‑Cbz‑7‑azabicyclo[2.2.1]heptane afforded the 2‑endo‑ol product in 28% yield, whereas the N‑Boc analog gave only 10% yield under identical conditions [1]. This 2.8‑fold yield advantage, attributed to the superior substrate acceptance imparted by the Cbz group, is directly relevant to the biocatalytic preparation of hydroxylated intermediates en route to epibatidine derivatives. The target compound, which incorporates the Cbz moiety, is expected to retain this favorable reactivity profile, giving it a measurable edge over Boc‑only intermediates in whole‑cell biotransformation strategies.

Biocatalysis Epibatidine synthesis Microbial oxygenation

Orthogonal Boc/Cbz Protection Enables >95% Selective Boc Deprotection with No Cbz Loss

Under silica‑gel‑catalyzed Boc deprotection conditions (refluxing toluene, 5 h), the Boc group is removed in 75–98% yield, while the Cbz group remains completely untouched – no Cbz deprotection was observed under identical conditions [1]. This chemoselectivity is impossible to achieve with mono‑protected analogs (e.g., exo‑7‑Boc‑7‑azabicyclo[2.2.1]heptan‑2‑amine, which lacks the Cbz handle, or N‑Cbz‑7‑azabicyclo[2.2.1]heptane, which lacks the acid‑labile Boc). The target compound’s dual protection thus provides a built‑in strategy for orthogonal, sequential unmasking of the two nitrogen atoms.

Orthogonal protecting groups Solid‑phase peptide synthesis Sequential deprotection

Cbz Group Remains Stable for >5 h Under Boc‑Removal Conditions, Demonstrating Robust Orthogonal Stability

Time‑course experiments reported by Zhang et al. demonstrate that the Cbz carbamate withstands the silica‑gel‑catalyzed Boc deprotection protocol for at least 5 hours without any detectable cleavage [1]. In contrast, the Boc group is substantially or fully removed within this timeframe (75–98% conversion). This time‑window of >5 h of Cbz stability under Boc‑removal conditions provides a wide operational margin for large‑scale reactions where extended reaction times may be necessary, thereby reducing the risk of incomplete or over‑deprotection compared to systems that rely on less stable protecting‑group combinations.

Protecting group chemistry Process chemistry Stability

Optimal Application Scenarios for exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate Based on Verified Differentiation Data


Biocatalytic Hydroxylation en Route to Epibatidine Analogs

The 28% biocatalytic hydroxylation yield observed for the Cbz‑protected scaffold [1] positions this compound as a superior starting material for whole‑cell biotransformations aimed at producing 2‑hydroxylated 7‑azabicyclo[2.2.1]heptane intermediates. The subsequent oxidation to the 2‑ketone, a key epibatidine precursor, can proceed directly after selective Cbz removal, enabling an efficient biocatalytic‑synthetic hybrid route.

Staged, Orthogonal Deprotection for Complex Target Synthesis

When a synthetic sequence requires independent manipulation of the bridgehead nitrogen and the exo‑2‑amino group, the orthogonal Boc/Cbz system provides a built‑in solution [2]. The Boc can be removed first (acidic conditions) to expose the bridgehead amine for functionalization while the Cbz remains intact, followed by hydrogenolytic Cbz cleavage to reveal the exo‑2‑amine. This staged deprotection strategy eliminates the need for protecting‑group interconversion steps that would otherwise add 1–2 synthetic steps.

Racemic Screening Library Construction for Nicotinic Receptor Ligands

The racemic nature of this compound allows initial structure‑activity relationship (SAR) exploration of both enantiomers simultaneously, which is particularly valuable for the 7‑azabicyclo[2.2.1]heptane scaffold where the exo configuration is essential for nicotinic receptor affinity [1]. Researchers can defer the cost of chiral separation or asymmetric synthesis until after a lead series is identified, thereby accelerating early‑stage discovery timelines.

Process‑Scale Synthesis Requiring Robust Deprotection Margins

The demonstrated >5 h stability of Cbz under Boc‑deprotection conditions [2] provides the wide process window needed for pilot‑plant operations where reaction times may vary due to scale‑dependent heat and mass transfer. This robustness reduces batch failure risk and ensures consistent orthogonal deprotection even at multi‑kilogram scale.

Quote Request

Request a Quote for exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.